Palustric acid

Descripción general

Descripción

Palustric acid is an abietane-type of diterpene resin acid . It is a naturally existing organic acid that can be sourced from plants, fungi, and bacteria . It is known as a component of pine oleoresin . It exhibits remarkable antioxidant capabilities and has attracted scientific interest due to its potential therapeutic applications in human health .

Synthesis Analysis

Palustric acid is one of the components of pine oleoresin . The biosynthesis of palustric acid involves variable combinations of different diterpene synthase and CYP720B enzymes .

Molecular Structure Analysis

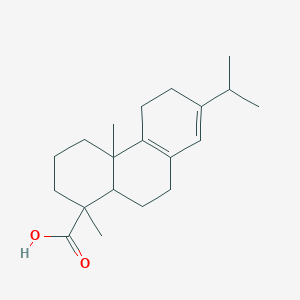

The molecular formula of Palustric acid is C20H30O2 . It has a molecular weight of 302.45 .

Aplicaciones Científicas De Investigación

Biofuel

Field

Chemical Engineering and Renewable Energy

Application

Palustric acid, a diterpenoid found in rosin, has been studied for its potential use as a biofuel .

Method

The study involved chemical transformations such as reduction, isomerization, and esterification of rosin components, including palustric acid . The thermal and thermochemical properties of rosin and rosin-derived products were estimated and compared to literature data and some experimental values .

Results

The study found that these transformations resulted in a reduction in melting and boiling temperatures, which could potentially make these substances suitable as fuel components . However, the reductions were probably not enough to use these substances as fuel components .

Environmental Toxicology

Field

Environmental Science and Toxicology

Application

Palustric acid has been found to be toxic to certain aquatic organisms .

Method

The toxicity of palustric acid was tested on water fleas (D. magna) and rainbow trout (S. gairdneri) .

Results

The study found that palustric acid is toxic to water fleas and rainbow trout, with LC50 values of 0.1 and 0.5 mg/L, respectively .

Antioxidant and Therapeutic Applications

Field

Pharmacology and Medicine

Application

Palustric acid exhibits remarkable antioxidant capabilities and has attracted scientific interest due to its potential therapeutic applications in human health .

Method

The specific methods of application or experimental procedures were not detailed in the sources found.

Results

Extensive research has highlighted its anti-inflammatory, antibacterial, antiviral, and anticancer properties .

Immunology & Inflammation

Field

Immunology and Inflammation

Application

Palustric acid has been found to increase secreted hydrogen peroxide levels in isolated mouse macrophages .

Method

The study involved the use of palustric acid at a concentration of 2 mg/ml on isolated mouse macrophages .

Results

The study found that palustric acid increases secreted hydrogen peroxide levels in isolated mouse macrophages .

Plant Growth Promotion

Field

Agriculture and Plant Biology

Application

Rhodopseudomonas palustris PS3, a purple phototrophic non-sulfur bacteria (PNSB), which have plant growth-promoting effects on various plants, has been found to produce Palustric acid .

Method

The study involved the development of a low-cost culture medium for the rapid production of plant growth-promoting Rhodopseudomonas palustris strain PS3 .

Results

The study found that the biomass yield reached 2.18 ± 0.01 g/L at 24 hours, which was 7.8-fold higher than that under the original medium (0.28 ± 0.01 g/L) .

Perfume Industry

Field

Perfume Industry and Chemical Engineering

Application

Palustric acid is used in the perfume industry. It is treated with acetic acid to form isobornyl acetate, a perfume with a pine-needle aroma .

Results

The study found that isobornyl acetate, derived from Palustric acid, has a pine-needle aroma, making it suitable for use in the perfume industry .

Adhesives and Coating Materials

Field

Chemical Engineering and Material Science

Application

Rosin, a complex mixture of diterpenic acids including palustric acid, is typically used in the formulation of adhesives and coating materials .

Results

The study found that rosin, which includes palustric acid, is a valuable component in the formulation of adhesives and coating materials .

Rubber and Printing Inks

Field

Chemical Engineering and Industrial Manufacturing

Application

Rosin, which contains palustric acid, is used in the production of rubbers and printing inks .

Results

The study found that rosin, which includes palustric acid, is a key component in the production of rubbers and printing inks .

Potential Antimicrobial Applications

Application

There is ongoing research into the potential use of palustric acid as a treatment for drug-resistant infections .

Results

While the results of this research are not yet available, it represents a promising area of study for the potential therapeutic applications of palustric acid .

Direcciones Futuras

The future research directions for Palustric acid could involve further exploration of its potential therapeutic applications in human health, given its antioxidant, antibacterial, and cardiovascular properties . Additionally, more research is needed to understand its synthesis, chemical reactions, and physical and chemical properties.

Propiedades

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYBBUZURKHAW-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858759 | |

| Record name | Palustric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palustric acid | |

CAS RN |

1945-53-5 | |

| Record name | Palustric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palustric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palustric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALUSTRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2QAG30V3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

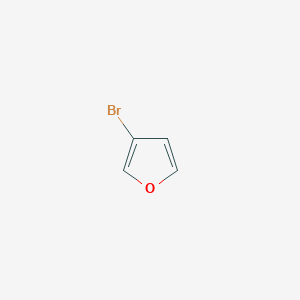

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

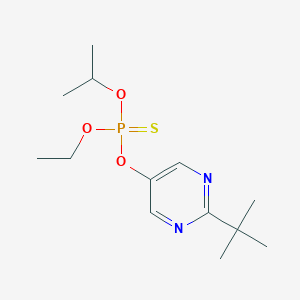

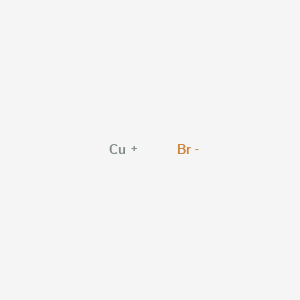

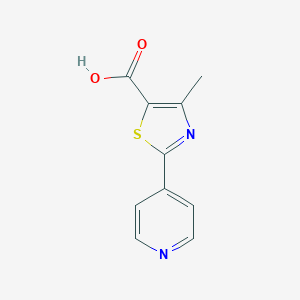

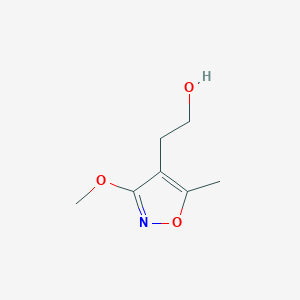

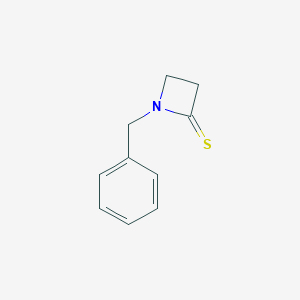

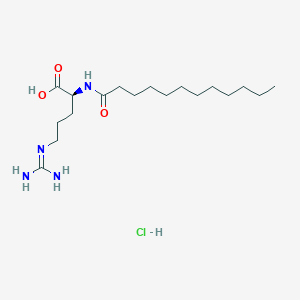

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)